![molecular formula C24H21ClN4O3S B11978037 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978037.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Condensation: The final step involves the condensation of the acetohydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methoxyphenyl moiety.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains. Research indicates that modifications to the benzimidazole core can enhance antimicrobial potency, making this compound a candidate for further exploration in antimicrobial drug development .
-
Anticancer Properties :
- Benzimidazole derivatives are known for their anticancer activities. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated promising results against several cancer cell lines, including breast and colon cancer .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on various enzymes, including β-glucuronidase, which plays a role in drug metabolism and detoxification processes. Inhibition of this enzyme can enhance the bioavailability of certain drugs, presenting a potential therapeutic strategy in pharmacology .
Biochemical Applications
- Bioconjugation :
- Crystal Engineering :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Study | Focus | Findings |
---|---|---|
Zhou et al., 2013 | Antimicrobial Activity | Demonstrated significant antibacterial activity against Xanthomonas axonopodis and Fusarium solani using synthesized benzimidazole derivatives. |
Khan et al., 2012 | Enzyme Inhibition | Reported effective inhibition of β-glucuronidase by benzimidazole derivatives, suggesting potential applications in enhancing drug efficacy. |
Navarrete-Vázquez et al., 2006 | Crystal Structure Analysis | Analyzed the crystal structure of related benzimidazole compounds, providing insights into their stability and interactions at the molecular level. |
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with nucleophilic sites on proteins, while the chlorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with biological targets compared to similar compounds.
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide (CAS No. 314067-92-0) is a benzimidazole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by various research findings and case studies.
- Molecular Formula : C23H19ClN4O2S
- Molecular Weight : 450.94 g/mol
- Structure : The compound features a benzimidazole core linked to a sulfanyl group and a hydrazide moiety, which are critical for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds with benzimidazole structures often exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the benzimidazole moiety can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains Tested | Weak to Moderate |
The compound's effectiveness is attributed to its ability to interact with bacterial cell walls or interfere with essential metabolic processes.
Antitumor Activity
The antitumor potential of this compound has been evaluated in several studies. For example, compounds similar to this benzimidazole derivative have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.
In a study assessing the cytotoxic effects of related benzimidazole derivatives on human cancer cell lines, it was found that certain modifications increased their potency:
Cell Line | IC50 (µM) |
---|---|
HCC827 | 6.26 ± 0.33 |
NCI-H358 | 6.48 ± 0.11 |
These results indicate that modifications in the structure can significantly enhance the compound's antitumor efficacy.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown effective inhibition rates.
- Urease Inhibition : Urease inhibitors are important in treating infections caused by Helicobacter pylori. The compound's structural features may contribute to its effectiveness in this regard.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on a series of benzimidazole derivatives revealed that those with sulfanyl groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of the compound exhibited significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .
- Enzyme Interaction Studies : Docking studies have illustrated how the compound interacts with target enzymes at the molecular level, providing insights into its mechanism of action .
Properties
Molecular Formula |
C24H21ClN4O3S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4O3S/c1-32-21-8-4-5-17(23(21)31)13-26-28-22(30)15-33-24-27-19-6-2-3-7-20(19)29(24)14-16-9-11-18(25)12-10-16/h2-13,31H,14-15H2,1H3,(H,28,30)/b26-13+ |
InChI Key |
XCOQYWGXHUBRTM-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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